9-methyl-9H-carbazole-3-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

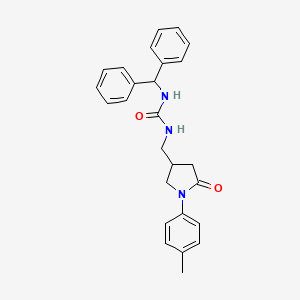

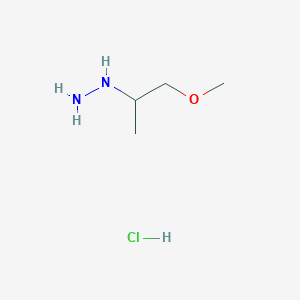

9-methyl-9H-carbazole-3-sulfonyl chloride is a chemical compound used for proteomics research . It has a molecular formula of C13H10ClNO2S and a molecular weight of 279.74 .

Synthesis Analysis

The synthesis of carbazole derivatives, including 9-methyl-9H-carbazole-3-sulfonyl chloride, often involves palladium-catalyzed reactions . These reactions can include intermolecular amination and intramolecular direct arylation . Other methods involve the use of copper-catalyzed C-N coupling reactions .Molecular Structure Analysis

The molecular structure of 9-methyl-9H-carbazole-3-sulfonyl chloride consists of a carbazole ring with a sulfonyl chloride group attached at the 3-position and a methyl group at the 9-position .Chemical Reactions Analysis

Carbazole compounds, including 9-methyl-9H-carbazole-3-sulfonyl chloride, are known to undergo various chemical reactions. These can include palladium-catalyzed C-H bond amination reactions . These reactions can produce carbazole products in good to excellent yields .Physical And Chemical Properties Analysis

9-methyl-9H-carbazole-3-sulfonyl chloride has a molecular weight of 279.74 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

Proteomics Research

“9-methyl-9H-carbazole-3-sulfonyl chloride” is used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways in this field, such as in the analysis of protein expression, the study of protein-protein interactions, and the investigation of post-translational modifications.

Synthesis of Polycarbazole Derivatives

This compound could potentially be used in the synthesis of polycarbazole and its derivatives . Polycarbazole and its derivatives are nitrogen-containing aromatic heterocyclic conducting polymers. They have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which make them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

Optoelectronic Applications

Polycarbazole and its derivatives, which could potentially be synthesized using “9-methyl-9H-carbazole-3-sulfonyl chloride”, have a wide range of optoelectronic applications . These materials have been used in white organic LEDs, insulation technologies, electrophotography, and dye-sensitized photovoltaic cells combined with titanium dioxide (TiO2), which act as a charge transporting material .

Electrochemical Applications

Polycarbazole and its derivatives also have electrochemical applications . They have been used in fibre-reinforced composites, in the detection of biomolecules such as dopamines, and in proton exchange membrane capacitors, energy cells as an electrochemical electrode .

Safety and Hazards

特性

IUPAC Name |

9-methylcarbazole-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2S/c1-15-12-5-3-2-4-10(12)11-8-9(18(14,16)17)6-7-13(11)15/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGGWTFEJQFFBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-methyl-9H-carbazole-3-sulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-Cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2839705.png)

![4-[(Methoxyimino)methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2839707.png)

![4-[2-(4-Fluorophenoxy)ethyl]-1,3-thiazol-2-amine](/img/structure/B2839710.png)

![N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide](/img/structure/B2839713.png)

![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2839715.png)

![(1R,5S)-8-((3-methylbenzyl)sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2839718.png)

![N-(2-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2839722.png)

![N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2839724.png)

![Ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2839725.png)

![1-(4-Methylphenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2839726.png)